molecular formula C12H16Cl2FN B1458896 1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride CAS No. 1803599-93-0

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride

Cat. No. B1458896
M. Wt: 264.16 g/mol
InChI Key: HENSIERAUHATRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride, with the CAS Number 1803599-93-0, is a research chemical . It has a molecular weight of 264.17 . The IUPAC name for this compound is (1-(2-chloro-4-fluorophenyl)cyclopentyl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15ClFN.ClH/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12;/h3-4,7H,1-2,5-6,8,15H2;1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Chemical Precursors and Decomposition Products : Research identified a suspected chemical precursor of 2-fluorodeschloroketamine, a related compound, and its decomposition products, highlighting the mechanisms and pathways involved in its transformation. This study provides a foundation for understanding the chemical behavior and potential applications of similar compounds in medicinal chemistry and drug design (Xuan-Gan Luo et al., 2022).

Pharmacological Research

  • Anticancer Activity : A study on 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, which share a functional group similarity, showed potential anti-leukemia bioactivity. This demonstrates the compound's relevance in developing anticancer therapies (Dingrong Yang et al., 2009).

  • Antitumor Mechanisms : Another investigation into 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na) highlighted its potent antitumor activity, showcasing the compound's application in cancer treatment research (Li-Chen Chou et al., 2010).

Material Science and Organic Synthesis

  • New Synthesis Methods : Research on new synthesis methods for 1-arylpiperidin-4-ols, including derivatives with fluorophenyl groups, underlines the compound's utility in material science and organic synthesis (C. Reese & E. A. Thompson, 1988).

Electrooptical Properties

  • Electrooptical Applications : A study on laterally substituted 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates, which includes compounds with fluoro and chlorophenyl groups, discusses their significant nematic ranges and low melting esters, relevant for electrooptical device development (G. W. Gray & S. Kelly, 1981).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[1-(2-chloro-4-fluorophenyl)cyclopentyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN.ClH/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12;/h3-4,7H,1-2,5-6,8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENSIERAUHATRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=C(C=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride
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1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride
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1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride
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1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride
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1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride
Reactant of Route 6
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1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride

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